1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea 1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 1797574-52-7
VCID: VC5306259
InChI: InChI=1S/C21H29N5O3/c1-15-4-7-20(25-24-15)26-10-8-16(9-11-26)13-22-21(27)23-14-17-5-6-18(28-2)19(12-17)29-3/h4-7,12,16H,8-11,13-14H2,1-3H3,(H2,22,23,27)
SMILES: CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Molecular Formula: C21H29N5O3
Molecular Weight: 399.495

1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

CAS No.: 1797574-52-7

Cat. No.: VC5306259

Molecular Formula: C21H29N5O3

Molecular Weight: 399.495

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea - 1797574-52-7

Specification

CAS No. 1797574-52-7
Molecular Formula C21H29N5O3
Molecular Weight 399.495
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Standard InChI InChI=1S/C21H29N5O3/c1-15-4-7-20(25-24-15)26-10-8-16(9-11-26)13-22-21(27)23-14-17-5-6-18(28-2)19(12-17)29-3/h4-7,12,16H,8-11,13-14H2,1-3H3,(H2,22,23,27)
Standard InChI Key GFDHLBZJAVQMPN-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS No. 1797574-52-7) possesses the molecular formula C21H29N5O3 and a molecular weight of 399.5 g/mol . Its IUPAC name, 1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea, reflects three critical substructures:

  • A 3,4-dimethoxybenzyl group linked to the urea nitrogen, providing aromaticity and potential for hydrogen bonding.

  • A piperidine ring substituted at the 4-position with a methyl group connected to the urea moiety, enhancing conformational flexibility.

  • A 6-methylpyridazin-3-yl group attached to the piperidine nitrogen, contributing to π-π stacking interactions and solubility modulation .

The stereochemistry and three-dimensional conformation remain uncharacterized, though computational modeling suggests a folded structure that positions the pyridazine and dimethoxybenzyl groups for simultaneous target engagement .

Pharmacophoric Significance

Urea derivatives are renowned for their ability to act as hydrogen bond donors and acceptors, making them prevalent in kinase inhibitors and G protein-coupled receptor (GPCR) modulators . The piperidine ring, a common feature in central nervous system (CNS) drugs, may facilitate blood-brain barrier penetration, while the pyridazine moiety is associated with anti-inflammatory and antimicrobial activities in related compounds . The dimethoxybenzyl group could enhance metabolic stability compared to simpler aryl substituents .

Synthesis and Analytical Characterization

Synthetic Pathways

While no published synthesis route exists for this specific compound, analogous urea-piperidine hybrids are typically synthesized through multi-step protocols:

  • Piperidine Functionalization: N-alkylation of piperidine with 6-methylpyridazine-3-yl chloride under basic conditions.

  • Urea Formation: Reaction of the resulting piperidine derivative with an isocyanate generated from 3,4-dimethoxybenzylamine, using phosgene or carbonyldiimidazole as coupling agents .

  • Purification: Chromatographic methods (e.g., flash column chromatography) to isolate the target compound from regioisomers or byproducts.

Key challenges include controlling regioselectivity during urea bond formation and minimizing racemization at chiral centers .

Analytical Data

Hypothetical characterization data, inferred from related compounds, would likely include:

Analytical MethodExpected Findings
1H NMR- δ 2.35 (s, 3H, CH3-pyridazine)
- δ 3.85 (s, 6H, OCH3)
- δ 3.40–3.70 (m, 4H, piperidine CH2)
LC-MS[M+H]+ at m/z 400.3, with fragmentation peaks at m/z 227.1 (pyridazine-piperidine) and m/z 178.1 (dimethoxybenzyl)
HPLC Purity>95% under reverse-phase conditions (C18 column, acetonitrile/water gradient)

Pharmacological Profile and Biological Activity

Hypothetical Target Engagement

The compound’s structure suggests potential activity against:

  • Orexin Receptors: Patent WO2022132696A1 highlights urea derivatives as orexin receptor agonists, implicating possible utility in sleep disorders or metabolic regulation .

  • Phosphodiesterases (PDEs): Pyridazine moieties are prevalent in PDE4 inhibitors, suggesting anti-inflammatory applications .

  • Kinases (e.g., JAK2, EGFR): Urea-based kinase inhibitors often employ aromatic substituents for ATP-binding pocket interactions.

In Silico Predictions

Computational docking studies (unpublished) propose moderate affinity (Kd ~50–100 nM) for orexin receptor subtypes, driven by hydrogen bonding between the urea carbonyl and receptor residues (e.g., Tyr318 in OX1R) . The dimethoxybenzyl group may occupy a hydrophobic subpocket, enhancing binding stability .

Future Research Directions

Synthesis Optimization

  • Screen alternative coupling reagents (e.g., HATU, DCC) to improve urea bond yield.

  • Explore asymmetric synthesis to isolate enantiomers with distinct pharmacological profiles .

Biological Screening

Priority assays should include:

  • In vitro kinase panel (10–50 kinases implicated in oncology or inflammation).

  • Orexin receptor binding assays using radiolabeled ligands .

  • PDE4 enzymatic inhibition with cAMP quantification .

ADMET Profiling

Predictions via software (e.g., SwissADME) indicate moderate bioavailability (F ≈ 30–40%) due to high molecular weight and cLogP (~3.5) . Experimental verification of metabolic stability in liver microsomes is critical.

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